N-(4-Piperidylmethyl)pyridin-4-amine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology
The pyridine and piperidine rings are among the most ubiquitous heterocyclic structures found in pharmaceuticals and biologically active compounds. researchgate.netnih.govnih.gov Their prevalence stems from their unique chemical properties that allow them to interact favorably with biological targets and influence the pharmacokinetic profiles of drug molecules.
Pyridine: As a six-membered aromatic heterocycle, pyridine is structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. nih.gov This nitrogen atom imparts distinct properties to the ring, including basicity, polarity, and the ability to act as a hydrogen bond acceptor. nih.govresearchgate.net These features are crucial for molecular recognition and binding to biological receptors and enzymes. nih.gov The pyridine nucleus is a key component in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and anti-Alzheimer's agents. researchgate.netnih.gov Its planar structure and ability to engage in various chemical reactions make it a versatile building block for creating chemical diversity in drug discovery programs. nih.gov The nitrogen atom in the pyridine ring can also influence the molecule's water solubility and metabolic stability. researchgate.net
Piperidine: The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. nih.gov This scaffold is a cornerstone in drug design, present in numerous pharmaceuticals across various therapeutic areas. researchgate.netnih.gov Piperidine derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic effects. researchgate.net The conformational flexibility of the piperidine ring allows it to adopt different shapes, which can be critical for optimal binding to a biological target. The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with acidic residues in proteins.
The combination of these two scaffolds in a single molecule, as seen in N-(4-Piperidylmethyl)pyridin-4-amine, offers the potential for synergistic effects and the development of compounds with novel mechanisms of action.
Overview of N-Substituted Aminopyridine and Piperidylmethyl Derivatives in Contemporary Academic Studies
N-substituted aminopyridines and piperidylmethyl derivatives are focal points of extensive research in contemporary medicinal chemistry due to their broad spectrum of biological activities. Aminopyridines, which are derivatives of pyridine with an amino group, are known to interact with various enzymes and receptors, leading to a range of pharmacological effects. researchgate.netrsc.org They are particularly known for their ability to block voltage-gated potassium channels. rsc.org
Recent studies have focused on the synthesis of novel aminopyridine derivatives and their evaluation for various therapeutic applications. For instance, multicomponent reactions have been developed for the efficient synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which have shown promising antibacterial activity. mdpi.com The versatility of the aminopyridine scaffold allows for the introduction of various substituents to modulate their biological activity.
Piperidylmethyl derivatives are also extensively studied for their potential therapeutic applications. The piperidylmethyl group is often incorporated into molecules to enhance their interaction with biological targets or to improve their pharmacokinetic properties.
The table below summarizes selected research findings on N-substituted aminopyridine and piperidylmethyl derivatives, highlighting their diverse biological activities.
| Derivative Class | Example Compound/Study | Biological Activity/Finding |
| 2-Amino-3-cyanopyridine derivatives | Synthesized via multicomponent one-pot reaction | Showed significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.com |
| N-Aryl aziridines and N-aryl benzyl (B1604629) amines | Synthesized from N-aminopyridinium derivatives via Ni-catalyzed cross-coupling | Demonstrates the synthetic utility of aminopyridinium salts in forming C-N bonds. nih.gov |
| Substituted 1,3-thiazine from carbamothioyl methacrylamide | Cyclization of a derivative | Investigated for potential as an anti-HIV agent through inhibition of specific transcriptases. rsc.org |
| 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidine | Synthesized and evaluated | Effective in the treatment of inflammation and epilepsy. |
Research Trajectories and Future Perspectives for the this compound Framework
The this compound framework represents a promising starting point for the development of new therapeutic agents. The combination of the biologically active aminopyridine and piperidine moieties suggests that derivatives of this compound could target a wide range of biological systems.
Future research is likely to focus on several key areas:
Synthesis of Analog Libraries: The development of efficient synthetic routes to generate a diverse library of this compound analogs will be crucial. This will involve modifying both the pyridine and piperidine rings with various functional groups to explore the structure-activity relationships (SAR).
Exploration of New Therapeutic Areas: While the individual components of this compound are known to have certain biological activities, the combination of these two scaffolds may lead to novel therapeutic applications. Screening of analog libraries against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels, could uncover new and unexpected activities.
Computational and In Silico Studies: Molecular modeling and computational chemistry will likely play a significant role in guiding the design of new analogs. These techniques can help to predict the binding modes of these compounds with their biological targets and to optimize their pharmacokinetic properties.
Development of Fluorescent Probes: Given that some aminopyridine derivatives exhibit fluorescent properties, there is potential to develop derivatives of this compound as fluorescent probes for biological imaging and diagnostic applications. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYCBORBFVHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Piperidylmethyl Pyridin 4 Amine and Analogous Structures
Strategies for Constructing the Pyridin-4-amine Moiety
The formation of the 4-aminopyridine (B3432731) core is a critical step in the synthesis of the target compound and related structures. Methodologies focus on the selective introduction of an amino group at the C4 position of the pyridine (B92270) ring.
Direct and selective C-H functionalization of pyridine rings represents a highly efficient route to 4-aminopyridines. One notable method involves a C4-selective amination through a nucleophilic substitution of hydrogen (SNH) pathway. nih.govresearchgate.net This approach utilizes 4-pyridyl pyridinium salt intermediates, which then react with aqueous ammonia to yield the 4-aminopyridine product without the need for isolating the intermediate. nih.govresearchgate.net The regioselectivity of this process is controlled by the electronic properties of external pyridine reagents. nih.govresearchgate.net
Another strategy for achieving C4-selectivity is through the use of a blocking group. A maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation, directing functionalization specifically to the C4 position. nih.gov Furthermore, the functionalization of pyridine N-oxides using 1,4-diazabicyclo[2.2.2]octane (DABCO) and trifluoromethanesulfonic anhydride (Tf2O) serves as a regioselective controller. cell.com This method generates an N-(4-pyridyl)-DABCO salt as a key intermediate, where the steric bulk of the trifluoromethanesulfonyl group and DABCO directs nucleophilic attack to the C4 position, enabling the formation of various C-N bonds. cell.com
| Method | Key Intermediate | Selectivity Control | Reference |
| Nucleophilic Substitution of Hydrogen (SNH) | 4-Pyridyl pyridinium salt | Electronic tuning of external pyridine reagents | nih.govresearchgate.net |
| Blocking Group Strategy | Maleate-derived pyridinium species | Steric hindrance of the blocking group | nih.gov |
| Pyridine N-oxide Functionalization | N-(4-pyridyl)-DABCO salt | Steric hindrance of CF3SO2 and DABCO groups | cell.com |
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. acsgcipr.org In the context of pyridine derivatives, this pathway can be employed to introduce the amine functionality. The reaction typically proceeds via an imine or iminium ion intermediate, which is formed in situ and then reduced. acsgcipr.org
Various reducing agents are suitable for this transformation, including borane-pyridine complexes and sodium cyanoborohydride. acsgcipr.orgtandfonline.com The borane-pyridine complex has been shown to be an effective substitute for the more toxic sodium cyanoborohydride in the Borch reduction. tandfonline.com A mild protocol using methanolic pyridine-borane with 4 Å molecular sieves has also been developed for the in situ reductive amination of ketones and aldehydes. acs.org More recently, a metal-free reductive amination using a pinacol-derived chlorohydrosilane/pyridine system has been described for the preparation of tertiary amines. nih.gov For the synthesis of primary amines, a one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride followed by reduction with a zinc/hydrochloric acid system offers an atom-economical approach. tandfonline.com
| Reducing System | Substrates | Key Features | Reference |
| Borane-pyridine complex | Aldehydes and ketones with piperidines | Replacement for NaCNBH3 | tandfonline.com |
| Methanolic pyridine-borane / 4 Å molecular sieves | Ketones and aldehydes | Mild, in situ protocol | acs.org |
| Pinacol-derived chlorohydrosilane / pyridine | Alkylphenol ketones | Metal-free, high functional group tolerance | nih.gov |
| Zinc / Hydrochloric Acid | Aldehydes (with hydroxylammonium chloride) | One-pot, atom-economical synthesis of primary amines | tandfonline.com |
The synthesis of 4-aminopyridine can also be achieved through multi-step sequences starting from simple precursors like pyridine. A common commercial preparation involves a two-stage synthesis from pyridine that proceeds through a 1-(4-pyridyl)pyridinium chloride hydrochloride intermediate, with total yields around 36-40%. semanticscholar.org
A preferable laboratory-scale synthesis involves a three-stage process starting from pyridine-N-oxide. semanticscholar.org This precursor is nitrated to form 4-nitropyridine-N-oxide, which is then reduced to yield 4-aminopyridine. The reduction of 4-nitropyridine-N-oxide can be effectively carried out using iron in the presence of mineral acids like hydrochloric or sulfuric acid, affording 4-aminopyridine in yields of 80-90%. semanticscholar.org Multi-component reactions also offer an efficient route to highly substituted pyridine derivatives. For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can produce novel pyridines in high yields under microwave irradiation. nih.govacs.org
Synthesis of the 4-Piperidylmethyl Moiety and its Functionalized Precursors
The 4-piperidylmethyl group is the second key component of the target molecule. Its synthesis often begins with pre-functionalized piperidine (B6355638) scaffolds which are then further elaborated.
4-Aminopiperidine (B84694) serves as a versatile scaffold for constructing the 4-piperidylmethyl moiety. Derivatization techniques can be used to introduce various functional groups. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in mass spectrometry by enhancing their proton affinity. rowan.edunsf.govresearchgate.net While this specific application is for analytical purposes, the underlying chemical reactions, such as amide bond formation using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), demonstrate the reactivity of the amino group on the piperidine ring for further functionalization. researchgate.net
A general procedure for synthesizing 4-amino-piperidine derivatives can involve the reductive amination of a piperidone, followed by N-acylation or N-alkylation to introduce further diversity. researchgate.net
Alkylation is a fundamental transformation for constructing the carbon framework of the 4-piperidylmethyl moiety. The nitrogen atom of the piperidine ring is readily alkylated using alkyl halides. researchgate.net To achieve monoalkylation and avoid the formation of quaternary ammonium salts, the reaction can be controlled by the slow addition of the alkylating agent, ensuring the piperidine remains in excess. researchgate.net The presence of a base like potassium carbonate can facilitate the reaction. researchgate.net
Regioselective alkylation at the C3 position of the piperidine ring can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce Δ¹-piperideine. odu.edu The resulting enamine can be deprotonated to form an enamide anion, which is then alkylated with an appropriate alkyl halide. odu.edu Direct α-functionalization of N-alkyl piperidines can also be accomplished through the in situ formation of iminium ions followed by interception with nucleophiles. acs.org
Coupling Strategies for the Formation of the N-(4-Piperidylmethyl)pyridin-4-amine Core
The formation of the N-(piperidin-4-ylmethyl)pyridin-4-amine scaffold is primarily achieved through robust coupling reactions that form either an amide linkage that is subsequently reduced, or a direct carbon-nitrogen bond.
One versatile strategy to synthesize the target molecule involves the formation of an amide bond as a key intermediate step. This approach typically involves coupling a piperidine derivative with a pyridine derivative. For instance, isonicotinic acid can be coupled with a diaminoalkane chain using a coupling agent like 1-propylphosphonic anhydride in an anhydrous solvent nih.gov. In the context of this compound, this would involve reacting 4-(aminomethyl)piperidine with a suitably activated pyridine-4-carboxylic acid derivative.
The process of amide bond formation is a cornerstone of medicinal chemistry due to its reliability and the wide availability of coupling reagents nih.gov. Common coupling agents used in these syntheses include carbodiimides, often in conjunction with additives like N-hydroxybenzotriazole (HOBt) to prevent side reactions and racemization nih.gov. The resulting amide intermediate, N-(piperidin-4-ylmethyl)isonicotinamide, can then be reduced to the desired secondary amine, this compound.
A variety of amidation reactions have been developed that could be applied to this synthesis, including novel methods that avoid potentially hazardous coupling agents by utilizing rearrangements of reactive intermediates nih.gov. The choice of method often depends on the specific functional groups present on the starting materials and the desired scale of the reaction.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Specific Example(s) | Key Features |
| Carbodiimides | DCC, EDC | Widely used, effective. |
| Phosphonium Salts | PyBOP, HBTU | High efficiency, often used in peptide synthesis. nih.gov |
| Anhydrides | Propylphosphonic anhydride (T3P®) | Effective for coupling acids and amines. nih.gov |
Reductive amination is a highly effective and direct method for forming the C-N bond in the target molecule. This reaction involves the coupling of an aldehyde or ketone with an amine in the presence of a reducing agent evitachem.com. The synthesis of this compound can be envisioned through two primary reductive amination pathways:
Reaction of 4-aminopyridine with a piperidine-4-carboxaldehyde derivative.
Reaction of 4-(aminomethyl)piperidine with a pyridine-4-carboxaldehyde.
In a common procedure, the amine and carbonyl compound are mixed to form an intermediate imine or enamine, which is then reduced in situ to the target amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly mild and effective for this transformation chemicalbook.com.
This method is prevalent in the synthesis of analogous structures. For example, the synthesis of N-phenylpiperidin-4-amine is achieved through the reductive amination of aniline with 1-Boc-4-piperidone, followed by deprotection chemicalbook.com. Similarly, various aminomethyl-pyridines have been synthesized by hydrogenating cyano-pyridines to the corresponding aminomethyl group, which can then participate in further coupling reactions nih.gov.
Table 2: Reductive Amination Strategies
| Carbonyl Component | Amine Component | Common Reducing Agent | Product |
| Piperidine-4-carboxaldehyde | 4-Aminopyridine | Sodium triacetoxyborohydride | This compound |
| 1-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride | 1-Boc-4-(phenylamino)piperidine chemicalbook.com |
| Ketone/Aldehyde | Amine | Raney Nickel (Hydrogenation) | Amines nih.gov |
Control of Regioselectivity and Stereoselectivity in Synthetic Routes to the Compound
For the synthesis of this compound, regioselectivity is primarily dictated by the choice of starting materials. To ensure the correct connectivity, commercially available and specifically substituted precursors like 4-aminopyridine and a piperidine-4-substituted derivative (e.g., piperidine-4-carboxaldehyde or 4-(aminomethyl)piperidine) are used. The inherent reactivity of these molecules directs the bond formation to the desired positions, making the synthesis highly regioselective researchgate.net. For example, using 4-chloropyridine as a starting material ensures that the incoming amine will displace the chlorine at the 4-position of the pyridine ring researchgate.net.
The target compound, this compound, is achiral, meaning it does not have stereoisomers. Therefore, the control of stereoselectivity is not a concern in its synthesis. Should chiral centers be introduced into either the piperidine or pyridine rings in analogous structures, stereoselective synthetic methods would become necessary to control the spatial arrangement of substituents.
Development of Novel and Efficient Synthetic Protocols for the Scaffold
Research continues to focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing pyridine and piperidine scaffolds. One area of development is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction times, increase yields, and reduce side-product formation compared to conventional heating mdpi.com. A catalyst-free, microwave-mediated synthesis has been successfully used for related nitrogen-containing heterocyclic compounds, suggesting its potential applicability to the synthesis of this compound mdpi.com.
Another approach involves the development of novel C-N bond-forming reactions that bypass traditional multi-step sequences. For instance, transition-metal-free methods for the synthesis of aminopyridines have been developed by reacting chloropyridines directly with amides, which serve as the amine source under refluxing conditions researchgate.net. This strategy simplifies the synthetic process by reducing the number of steps and avoiding potentially toxic metal catalysts.
Advanced Spectroscopic and Chromatographic Characterization of N 4 Piperidylmethyl Pyridin 4 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-(4-Piperidylmethyl)pyridin-4-amine and its analogs. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectrum of a related compound, 4-aminopyridine (B3432731), characteristic signals for the aromatic protons are observed. chemicalbook.com For this compound, specific proton signals corresponding to the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge would be expected. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in resolving complex spin systems and establishing connectivity between different parts of the molecule. nih.gov These methods can definitively confirm the attachment of the piperidylmethyl group to the pyridine-4-amine moiety. nih.gov Furthermore, NMR can be used to study the conformational dynamics of the piperidine ring, distinguishing between axial and equatorial substituents. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Pyridine Moiety
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 (Pyridine) | 8.10 | d | 6.0 |
| H-3, H-5 (Pyridine) | 6.60 | d | 6.0 |
Note: This table is illustrative and actual chemical shifts for this compound may vary.
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds.
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the mass of the intact molecule. For N-phenyl-4-piperidinamine, a related compound, the molecular weight is 176.2581 g/mol . nist.gov Fragmentation patterns observed in the mass spectrum provide valuable structural information. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and induce further fragmentation, yielding daughter ions that reveal the connectivity of the molecule. This fragment analysis helps to confirm the presence of the pyridine and piperidine rings and the methylene linker.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise bond lengths, bond angles, and conformational details of this compound derivatives, provided a suitable single crystal can be grown.
For instance, the crystal structure of a related compound, 4-diphenylcarbamyl-N-methyl-piperidine methobromide, revealed the presence of two conformers with the ester group in either an equatorial or axial position relative to the piperidine ring. nih.gov Similarly, X-ray analysis of a copper(II) complex containing 4-aminopyridine showed a square-pyramidal coordination geometry. researchgate.net Such studies on this compound could elucidate the preferred conformation of the piperidine ring and the spatial relationship between the pyridine and piperidine moieties. The analysis of intermolecular interactions, such as hydrogen bonding, within the crystal lattice can also provide insights into the solid-state packing and properties of the compound. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of the compound from reaction mixtures or impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purity determination of organic compounds. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.pljuniperpublishers.com
A validated RP-HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the main peak from any impurities. researchgate.net The use of a UV detector is common for aromatic compounds like pyridine derivatives. ptfarm.pl The method can be validated for linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantitation) to ensure reliable purity assessment. researchgate.netresearchgate.net
Table 2: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for the Quantitation of Amine Moieties
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, including many amines. nih.gov For the quantitation of amine moieties in this compound, a GC method coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be employed for high sensitivity and selectivity. nih.govresearchgate.net
Derivatization is often necessary to improve the volatility and chromatographic behavior of amines. nih.govresearchgate.net The choice of diluent and GC conditions, such as the type of column and temperature program, are critical for achieving good peak shape and resolution. researchgate.net Headspace GC can be particularly useful for the analysis of residual volatile amines in a sample matrix. ijpsonline.com The method would be validated to establish its linearity over a specific concentration range, as well as its precision and limits of detection and quantitation. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
The IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching and bending vibrations of the secondary amine in the piperidine ring and the amino group on the pyridine ring. nist.govresearchgate.net C-H stretching and bending vibrations for both the aromatic pyridine ring and the aliphatic piperidine ring would also be present. Furthermore, C=C and C=N stretching vibrations characteristic of the pyridine ring would be observed. aps.org Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring. aps.org
Structure Activity Relationship Sar Studies of N 4 Piperidylmethyl Pyridin 4 Amine Scaffolds
Impact of Substitutions on the Pyridine (B92270) Ring System on Molecular Activity
The pyridine ring of the N-(4-piperidylmethyl)pyridin-4-amine scaffold plays a critical role in molecular recognition and binding to biological targets. Modifications to this ring system can significantly influence the compound's electronic properties, basicity, and ability to form key interactions such as hydrogen bonds and π-stacking.
Research on various pyridine-containing compounds has shown that the position and nature of substituents can drastically alter biological activity. For instance, in a series of 2-amino-4-methylpyridine (B118599) analogues, substitutions at the 6-position of the pyridine ring were found to have the greatest impact on inhibitory potency against inducible nitric oxide synthase (iNOS). The introduction of a fluorine atom at the 2'-position of an alkyl substituent at the 6-position maintained potency, while extending the alkyl chain or adding a larger methyl group led to a decrease in activity. This suggests that both steric and electronic factors at this position are critical for optimal interaction with the target enzyme.
The following table summarizes the general impact of pyridine ring substitutions on the molecular activity of related heterocyclic compounds, providing insights into potential modifications for the this compound scaffold.
| Substitution Position | Type of Substituent | General Impact on Activity | Rationale |
| C2/C6 | Small, electron-withdrawing groups (e.g., -F, -Cl) | Can increase potency | May enhance binding through specific electrostatic interactions or by modulating the pKa of the pyridine nitrogen. |
| C2/C6 | Bulky alkyl groups | Often decreases potency | Steric hindrance can prevent optimal binding in the target's active site. |
| C3/C5 | Hydrogen bond donors/acceptors | Can significantly alter activity | Introduction of groups capable of forming new hydrogen bonds can either increase or decrease affinity depending on the specific target topology. |
| C4-amino group | Acylation or alkylation | Generally modifies selectivity and potency | The 4-amino group is often a key interaction point. Modification can alter its hydrogen bonding capacity and steric profile. |
This table is illustrative and based on general principles of medicinal chemistry and SAR of related pyridine derivatives. The specific effects can be target-dependent.
Influence of Stereochemical and Substituent Modifications on the Piperidine (B6355638) Ring System
The piperidine ring in the this compound scaffold provides a three-dimensional structure that is crucial for orienting the pharmacophoric groups in the correct spatial arrangement for target binding. Both the stereochemistry and the presence of substituents on the piperidine ring can have a profound impact on molecular activity.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be oriented in either an axial or equatorial position. The energetic preference for the equatorial position is a well-established principle, but the optimal orientation for biological activity is target-dependent. For instance, in some receptor-ligand interactions, an axial substituent may be required to fit into a specific hydrophobic pocket.
Furthermore, the introduction of stereocenters into the piperidine ring can lead to enantiomers or diastereomers with significantly different biological activities. This stereoselectivity is a hallmark of specific molecular interactions. For example, in a study of 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors, the cis and trans isomers, as well as their individual enantiomers, displayed distinct potency and selectivity profiles. The (-)-cis analogues showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (-)-trans and (+)-cis isomers were more selective for the serotonin (B10506) transporter. This demonstrates that the precise spatial arrangement of substituents on the piperidine ring is critical for determining the pharmacological profile.
The following table illustrates the influence of stereochemical and substituent modifications on the piperidine ring.
| Modification | Example | Impact on Activity | Rationale |
| Stereochemistry | Cis vs. Trans isomers | Can lead to different selectivity profiles | The relative orientation of substituents affects the overall shape of the molecule and its fit within the binding site. |
| R vs. S enantiomers | Often results in significant differences in potency | Biological targets are chiral and can preferentially bind to one enantiomer. | |
| N-Substitution | N-H (unsubstituted) | Can act as a hydrogen bond donor | The secondary amine may be crucial for anchoring the ligand in the binding pocket. |
| N-alkyl/N-benzyl | Can increase lipophilicity and introduce new interactions | Larger groups can occupy hydrophobic pockets and may introduce van der Waals or π-stacking interactions. | |
| Ring Substitution | C3 or C4 substituents | Can modulate potency and selectivity | Substituents can provide additional binding interactions or create steric clashes, depending on their nature and location. |
This table is illustrative and based on SAR studies of related piperidine-containing compounds.
Role of the N-Piperidylmethyl Linker in Mediating Molecular Interactions
The methylene (B1212753) bridge (-CH2-) in the N-piperidylmethyl linker provides a degree of conformational flexibility, allowing the piperidine and pyridine moieties to adopt various relative orientations. This flexibility can be advantageous, enabling the molecule to adapt its conformation to the specific topology of a binding site, a phenomenon known as induced fit. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding.
Studies on related scaffolds where the linker has been modified have provided insights into its role. For example, replacing a flexible linker with a more rigid one can sometimes lead to an increase in potency if the rigidified conformation is the bioactive one. Conversely, if the bioactive conformation requires a specific bent or folded geometry that is disfavored by a rigid linker, a decrease in activity may be observed.
The chemical nature of the linker is also important. While the N-piperidylmethyl linker in the parent scaffold is a simple alkyl chain, the introduction of heteroatoms or functional groups into the linker could provide additional opportunities for hydrogen bonding or other polar interactions. For instance, replacing the methylene group with an amide or ether linkage would significantly alter the linker's properties and its potential interactions with the target.
In essence, the N-piperidylmethyl linker serves to:
Position the pyridine and piperidine rings at an optimal distance and orientation for simultaneous interaction with their respective binding subsites.
Provide the necessary flexibility to allow for an optimal induced fit to the biological target.
Conformational Analysis and its Correlation with Observed Molecular Activities
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis, which involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them, is therefore a crucial aspect of SAR studies. The bioactive conformation, the specific spatial arrangement of the molecule when it binds to its target, is not necessarily the lowest energy conformation in solution.
The rotational barriers around the single bonds in the N-piperidylmethyl linker also contribute to the conformational landscape. The torsion angles between the piperidine ring, the methylene bridge, and the pyridine ring define the relative orientation of these two key moieties. Computational modeling and spectroscopic techniques, such as NMR, can be used to study these conformational preferences.
A strong correlation between a specific conformation and high biological activity suggests that this conformation is likely the bioactive one. For example, if a series of conformationally restricted analogues are synthesized, and only those that can adopt a particular conformation are active, this provides strong evidence for the bioactive conformation. This information is invaluable for the design of new, more potent, and selective ligands, as it allows for the pre-organization of the molecule into its bioactive shape, reducing the entropic penalty of binding.
Pharmacophore Identification and Design Principles for Piperidylmethyl-Pyridinamine Systems
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. Identifying the pharmacophore for the this compound scaffold is essential for designing new compounds with improved properties. Based on the SAR of this and related systems, a general pharmacophore model can be proposed.
The key pharmacophoric features likely include:
A hydrogen bond donor/acceptor feature associated with the 4-amino group on the pyridine ring. This group is often involved in crucial interactions with the target.
An aromatic feature corresponding to the pyridine ring, which can participate in π-stacking or hydrophobic interactions.
A basic nitrogen feature located on the piperidine ring. At physiological pH, this nitrogen is likely protonated and can form an ionic interaction with an acidic residue in the binding site.
A hydrophobic feature associated with the piperidine ring itself.
The spatial relationship between these features is critical. The N-piperidylmethyl linker plays a key role in defining this spatial arrangement.
Based on this pharmacophore model, several design principles for new piperidylmethyl-pyridinamine systems can be outlined:
Maintain the core pharmacophoric features: Modifications should generally preserve the 4-aminopyridine (B3432731) and the basic piperidine nitrogen, as these are likely essential for activity.
Optimize the pyridine ring substitution: Introduce small, appropriately placed substituents on the pyridine ring to probe for additional interactions and enhance potency and selectivity.
Explore piperidine ring modifications: Synthesize analogues with substituents on the piperidine ring to explore additional binding pockets and to modulate the physicochemical properties. The use of stereochemically defined isomers is crucial to maximize potency.
Fine-tune the linker: While the methylene linker is common, exploring variations in linker length or rigidity could lead to improved activity by optimizing the distance and orientation between the two rings for a specific target.
By applying these design principles, it is possible to systematically explore the chemical space around the this compound scaffold to develop new molecules with tailored biological activities.
Mechanistic Investigations into the Molecular Interactions of N 4 Piperidylmethyl Pyridin 4 Amine Derivatives
Biochemical Pathway Modulation by Related Compounds
Derivatives of aminopyridine, a core structural component of N-(4-Piperidylmethyl)pyridin-4-amine, are known to modulate various biochemical pathways. A primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels. nih.govrsc.org This action can significantly alter cellular excitability and neurotransmitter release. nih.gov For instance, 4-aminopyridine (B3432731) (4-AP) has been shown to prolong action potentials, which in turn enhances the release of neurotransmitters at the neuromuscular junction. nih.gov
Furthermore, aminopyridine derivatives have been implicated in the modulation of signaling pathways related to cell proliferation and apoptosis. nih.govresearchgate.net Studies on certain 2-aminopyridine (B139424) derivatives have demonstrated their ability to inhibit phosphoinositide-3-kinase (PI3K), a key enzyme in cell growth and survival pathways. nih.gov This inhibition can lead to the arrest of the cell cycle and induction of apoptosis in cancer cell lines. nih.gov The metabolic pathways of 4-aminopyridine in humans have been shown to involve hydroxylation by cytochrome P450 enzymes, primarily CYP2E1, followed by sulfation. nih.gov This indicates that derivatives of this compound may also be subject to similar metabolic transformations, which could influence their biological activity and duration of action.
The piperidine (B6355638) moiety also contributes significantly to the modulation of biochemical pathways. Piperidine derivatives are found in numerous biologically active compounds and are known to interact with a wide range of biological targets. researchgate.net For example, certain piperidine-containing compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the regulation of cholinergic neurotransmission. rsc.org
Elucidation of Enzyme Inhibition and Activation Mechanisms
The structural motifs of this compound suggest its potential to interact with various enzymes. The aminopyridine core is a well-established inhibitor of certain enzymes. For example, aminopyridine-containing thiourea (B124793) derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme. rsc.org Computational studies have supported these findings, indicating that interactions occur through hydrophobic and π–π stacking forces within the enzyme's active site. rsc.org
Piperidine derivatives have also been extensively studied as enzyme inhibitors. They are known to inhibit a variety of enzymes, including monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters. nih.gov The inhibitory activity of piperidine derivatives is often dependent on the nature and position of substituents on the piperidine ring. nih.gov For instance, para-substitution on the piperidine ring has been found to be preferable for MAO inhibition. nih.gov
Furthermore, some piperidine derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Structure-activity relationship studies have shown that hydrophobic cycloalkyl groups attached to the piperidine moiety can enhance the inhibitory potency. nih.gov
The activation of enzymes by compounds related to this compound is less commonly reported. However, 4-aminopyridine has been shown to potentiate voltage-gated Ca2+ channel currents, which can indirectly lead to the activation of calcium-dependent enzymes. nih.gov
| Compound Class | Target Enzyme | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Aminopyridine-thiourea derivatives | α-glucosidase | Non-competitive | rsc.org |
| Piperidine derivatives | Monoamine Oxidase (MAO) | Varies with substitution | nih.gov |
| Piperidine derivatives | Soluble Epoxide Hydrolase (sEH) | Competitive | nih.gov |
| 2-Aminopyridine derivatives | Phosphoinositide-3-kinase (PI3K) | - | nih.gov |
Analysis of Receptor Binding and Ligand-Target Interactions
The pyridin-4-amine and piperidine moieties are known to interact with a variety of receptors. Aminopyridine derivatives have been investigated for their binding to sigma (σ) receptors, which are implicated in a range of cellular functions and are potential targets for therapeutic intervention in neurological disorders and cancer. msimaginglab.com Specifically, certain 2-aminopyridine derivatives have been developed as high-affinity σ ligands, acting as σ2 receptor antagonists and σ1 receptor agonists. msimaginglab.com
The piperidine ring is a common scaffold in ligands for numerous receptors, including histamine (B1213489) H3 receptors and sigma-1 receptors. nih.gov The nature of the substituent on the piperidine nitrogen is crucial for determining the binding affinity and selectivity. For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to significantly influence the affinity for the σ1 receptor. nih.gov
Molecular modeling studies have provided insights into the ligand-target interactions of related compounds. For example, the binding of some pyridine (B92270) derivatives to the colchicine (B1669291) site of tubulin has been shown to inhibit tubulin polymerization. utexas.edu These interactions are often stabilized by hydrogen bonds and hydrophobic interactions.
| Compound/Derivative Class | Receptor Target | Interaction Type | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-Aminopyridine derivatives | Sigma-2 (σ2) Receptor | Antagonist | 2-aminopyridine moiety | msimaginglab.com |
| 2-Aminopyridine derivatives | Sigma-1 (σ1) Receptor | Agonist | 2-aminopyridine moiety | msimaginglab.com |
| Piperidine derivatives | Histamine H3 Receptor | Antagonist | Piperidine ring | nih.gov |
| Piperidine derivatives | Sigma-1 (σ1) Receptor | Antagonist | Piperidine ring | nih.gov |
| Pyridine derivatives | Tubulin (Colchicine site) | Binding/Inhibition | Pyridine ring | utexas.edu |
Studies on Cellular and Subcellular Distribution (Non-Clinical Contexts)
Understanding the cellular and subcellular distribution of this compound derivatives is crucial for elucidating their mechanism of action. While specific studies on this compound are lacking, research on related molecules provides some insights. 4-aminopyridine has been shown to penetrate the cell membrane and can act on the cytoplasmic side of ion channels. drugtargetreview.com Studies using scanning electrochemical microscopy have demonstrated that 4-AP can enhance the cellular uptake of silver ions in both bacterial and mammalian cells. drugtargetreview.com
Advanced analytical techniques such as mass spectrometry imaging (MSI) are powerful tools for visualizing the spatial distribution of drugs and their metabolites within tissues and even at the subcellular level. nih.govmsimaginglab.comnih.govuochb.czrsc.org These label-free methods can provide detailed maps of compound distribution, offering insights into target engagement and potential off-target effects. nih.govmsimaginglab.comnih.govuochb.czrsc.org
Another approach to studying subcellular localization involves the use of fluorescently-labeled derivatives. nih.govresearchgate.netaddgene.org By attaching a fluorescent probe to the molecule of interest, its distribution within living cells can be visualized using fluorescence microscopy. nih.govresearchgate.netaddgene.org This technique has been successfully used to determine the localization of various small molecules to specific organelles such as the endoplasmic reticulum and mitochondria. nih.gov While these techniques have not yet been applied to this compound, they represent valuable methods for future investigations into its cellular and subcellular distribution.
Role of Specific Structural Motifs in Driving Mechanistic Pathways
The biological activity of this compound derivatives is intrinsically linked to their structural motifs. The pyridin-4-amine group is a key pharmacophore responsible for interactions with various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. nih.gov The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic residues in proteins. rsc.org
The piperidine ring provides a three-dimensional scaffold that can be substituted to modulate the physicochemical properties and biological activity of the molecule. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for electrostatic interactions with acidic residues in target proteins. The conformation of the piperidine ring (e.g., chair or boat) can also influence binding affinity.
The methyl group on the piperidine ring can contribute to hydrophobic interactions within a binding pocket and may also influence the metabolic stability of the compound. The methylene (B1212753) bridge connecting the piperidine and pyridine rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.
Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of these motifs. For example, in a series of piperazine derivatives, the replacement of a phenyl ring with a 2-pyridyl group led to a loss of antimycobacterial activity, demonstrating the critical role of the aromatic system. drugtargetreview.com In another study, the introduction of a piperidine linker was found to be a valuable strategy for developing potent inhibitors of Trypanosoma cruzi. uochb.cz
Computational Chemistry and Theoretical Modeling of N 4 Piperidylmethyl Pyridin 4 Amine
Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)
Without specific DFT studies, the electronic structure and reactivity profile of N-(4-Piperidylmethyl)pyridin-4-amine can only be inferred from general principles of organic chemistry rather than precise computational predictions. Key areas that remain unexplored include:
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies for this compound means there is no data on its potential as a ligand for specific protein targets. Consequently, the following information is unavailable:
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Dynamic Stability Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic stability of this compound in a simulated physiological environment.
A typical MD simulation for this compound would involve placing it in a solvent box, usually water, to mimic biological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of these trajectories reveals the molecule's preferred shapes (conformational ensemble) and how stable these conformations are. For instance, simulations can elucidate the flexibility of the piperidinylmethyl linker and the rotational freedom around the C-N bonds, which are crucial for its interaction with a biological target.
Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. A study on related 4-aminopyridine (B3432731) derivatives demonstrated that MD simulations, coupled with binding free energy calculations using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA), can effectively predict the binding modes and affinities of ligands to their target proteins. nih.gov Such analyses for this compound would be instrumental in understanding its mechanism of action.
Table 1: Illustrative Results from a Hypothetical 100 ns MD Simulation of this compound
| Parameter | Value | Interpretation |
| Average RMSD (backbone) | 1.5 Å | Indicates that the core structure of the molecule remains stable throughout the simulation. |
| Average RMSF (piperidine ring) | 0.8 Å | Shows relatively low fluctuation, suggesting a stable ring conformation. |
| Average RMSF (pyridin-4-amine) | 0.6 Å | Indicates high stability of the pyridine (B92270) ring. |
| Average RMSF (methyl linker) | 2.1 Å | Highlights the flexibility of the linker region, which could be important for binding to a target. |
| Predominant Piperidine (B6355638) Conformation | Chair | The chair conformation is the most energetically favorable and stable form observed. |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By developing a predictive model, QSAR can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The first step in QSAR modeling is to calculate a set of molecular descriptors for a series of compounds with known activities. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For this compound and its analogues, several classes of descriptors would be relevant.
Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), molar refractivity, and polar surface area.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which can be calculated using quantum mechanical methods.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and volume.
Once calculated, a crucial step is to select a subset of these descriptors that are most relevant to the biological activity being modeled. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting the model. Studies on piperidine derivatives have successfully used topological descriptors to build QSAR models for predicting their toxicity. nih.gov
Table 2: Examples of Molecular Descriptors Calculated for this compound
| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |
| Physicochemical | Molecular Weight | 191.28 g/mol | Relates to the size of the molecule. |
| Physicochemical | logP | 1.8 | Indicates the molecule's lipophilicity and potential to cross cell membranes. |
| Topological | Wiener Index | 345 | A measure of the molecule's compactness. |
| Electronic | Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |
| 3D | Molecular Volume | 180 ų | Describes the three-dimensional space occupied by the molecule. |
This table presents hypothetical data for illustrative purposes.
With a set of selected descriptors, a predictive model can be built using various statistical and machine learning methods. Common approaches include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A machine learning method that can handle non-linear relationships between descriptors and activity.
Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain.
The predictive power of the developed QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A successful QSAR model for this compound and its derivatives would provide valuable insights into the key structural features that govern its activity, such as the importance of the pyridine nitrogen, the piperidine ring conformation, and the nature of substituents. For instance, a combined 3D-QSAR, molecular docking, and molecular dynamics study on a series of piperazinyl-glutamate-pyridines/pyrimidines successfully identified key structural requirements for their biological activity. nih.gov
Scaffold Derivatization and Application in Advanced Chemical Research
Design and Synthesis of Novel Analogs and Conjugates Based on the N-(4-Piperidylmethyl)pyridin-4-amine Motif
The this compound scaffold is a foundational structure for generating extensive libraries of analogs through systematic chemical modifications. The design of these analogs focuses on three primary sites for derivatization: the piperidine (B6355638) nitrogen, the pyridine (B92270) ring, and the secondary amine linker. Synthetic strategies are employed to explore the structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Derivatization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a common site for modification. N-alkylation, N-arylation, or N-acylation can introduce a wide range of substituents to probe specific binding pockets in target proteins. For instance, in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), it was found that a basic N-substituent on a piperidine-containing scaffold could significantly enhance inhibitory activity and selectivity. nih.gov A general synthetic route often involves the reaction of the piperidine nitrogen with various electrophiles, such as alkyl halides, aryl halides (via Buchwald-Hartwig amination), or acyl chlorides.
Functionalization of the Pyridine Ring: The pyridine ring can be substituted to modulate electronic properties, solubility, and target interactions. Electron-donating or electron-withdrawing groups can be introduced to fine-tune the pKa of the pyridine nitrogen and its hydrogen bonding capabilities. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for introducing aryl or alkyl groups onto the pyridine core. evitachem.com
Modification of the Linker: The methylamine (B109427) linker connecting the piperidine and pyridine rings can also be altered. Homologation or replacement of the methylene (B1212753) group can change the spatial orientation of the two ring systems, which can be critical for optimal target engagement.
Synthesis of Conjugates: The scaffold can be conjugated to other molecules, such as peptides, fluorophores, or cytotoxic agents, to create bifunctional molecules. For example, a common strategy involves coupling a carboxylic acid-containing molecule to the piperidine nitrogen using standard peptide coupling reagents like HATU or HBTU. This approach is used to create targeted drug conjugates or chemical probes for biological investigation. A general method for creating such conjugates is outlined in the table below.
| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Purpose |
|---|---|---|---|---|
| N-Alkylation | This compound, Alkyl Halide (R-X) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, ACN) | N-Alkyl Analog | Explore lipophilic pockets, modulate basicity |
| Reductive Amination | 4-(Aminomethyl)pyridine, N-Protected-4-piperidone | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst | Core Scaffold Synthesis | Primary scaffold construction researchgate.net |
| Amide Coupling | This compound, Carboxylic Acid (R-COOH) | Coupling Agents (e.g., HATU, EDC), Base, Solvent (e.g., DMF) | N-Acyl Analog / Conjugate | Introduce functional groups, create conjugates google.com |
| Suzuki Coupling | Bromo-substituted Scaffold, Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Solvent | Aryl-substituted Analog | Modify electronic properties, add steric bulk mdpi.com |
Exploration of Bioisosteric Replacements within the Core Scaffold
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties leading to comparable biological activity, is a cornerstone of modern drug design. nih.gov This approach is applied to the this compound scaffold to overcome challenges related to metabolism, toxicity, or patentability, and to improve target affinity and selectivity.
Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other saturated heterocycles or constrained ring systems to alter basicity, lipophilicity, and conformational flexibility. A notable example is the use of bicyclic structures like 2-azaspiro[3.3]heptane and, more recently, 1-azaspiro[3.3]heptane as piperidine mimics. researchgate.netresearchgate.net These spirocyclic systems can offer improved metabolic stability and provide novel exit vectors for substituents, potentially leading to new intellectual property. researchgate.netresearchgate.net Other potential replacements include pyrrolidine (B122466) or azepane rings, though these changes can significantly impact the geometry of the molecule.
Pyridine Ring Bioisosteres: The 4-aminopyridine (B3432731) moiety is crucial for hydrogen bonding interactions in many biological targets, particularly in the hinge region of kinases. Bioisosteric replacement of the pyridine ring with other heteroaromatic systems is a common strategy to modulate these interactions. For instance, pyrimidine, pyrazine, or pyridazine (B1198779) can be used to alter the position and strength of hydrogen bond acceptors. nih.gov Fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidine or 7H-pyrrolo[2,3-d]pyrimidine, are well-established bioisosteres of adenine (B156593) and are frequently used in the design of kinase inhibitors to mimic ATP binding. mdpi.comnih.gov
Linker and Amine Bioisosteres: The secondary amine linker can be replaced with non-classical bioisosteres like an ether or a short alkyl chain, although this removes a key hydrogen bond donor and basic center. More subtle modifications involve replacing the aminomethyl group (-CH₂NH-) with a hydrazinylmethyl (-CH₂NHNH-) or methoxyamine (-CH₂ONH-) group to alter the electronic and conformational properties of the linker.
The following table summarizes common bioisosteric replacements for different parts of the scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference Example Concept |
|---|---|---|---|
| Piperidine | 1-Azaspiro[3.3]heptane | Improve metabolic stability, novel chemical space | researchgate.netresearchgate.net |
| Pyridine | Pyrazolo[3,4-d]pyrimidine | Mimic ATP hinge binding in kinases, alter H-bond network | nih.gov |
| Pyridine | Pyrimidine or Pyridazine | Modulate basicity and hydrogen bonding vectors | nih.gov |
| Secondary Amine (-NH-) | Ether (-O-) | Remove basic center, increase lipophilicity | General medicinal chemistry principle |
Application of the this compound Motif in Chemical Probe Development
Chemical probes are indispensable tools for elucidating the biological function of proteins and validating new drug targets. The this compound scaffold, due to its ability to be readily functionalized and its proven interaction with various protein classes, is an attractive starting point for the development of such probes. The goal is to create a molecule that retains its binding affinity for a specific target while incorporating a reporter group or a reactive moiety for target identification and engagement studies. researchgate.net
The development of a chemical probe from this scaffold typically involves a multi-step process:
Design and Synthesis: A derivative of the parent scaffold is synthesized with a linker attached to a non-critical position, usually the piperidine nitrogen. This linker must be of sufficient length to allow the attached reporter group to be accessible without sterically hindering the probe's interaction with its target protein.
Attachment of a Reporter Group: Common reporter groups include biotin (B1667282) for affinity purification, a fluorophore (e.g., fluorescein, rhodamine) for visualization via microscopy, or an alkyne/azide group for click chemistry ligation.
Photo-Affinity Labeling: For covalent capture of the target protein, a photoreactive group, such as a diazirine or benzophenone, can be incorporated. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. researchgate.net
Target Identification and Validation: The probe is incubated with cell lysates or live cells to allow binding to its target(s). For biotinylated probes, the probe-protein complexes are captured using streptavidin-coated beads. The captured proteins are then eluted, separated by gel electrophoresis, and identified using mass spectrometry-based chemical proteomics. nih.govnih.gov This process allows for the unbiased identification of the molecular targets of the parent compound.
While specific examples of probes derived directly from this compound are not extensively documented in public literature, the principles of probe design are well-established. The scaffold's utility in targeting kinases and other enzymes makes it a prime candidate for developing activity-based probes (ABPs) to profile the activity of entire enzyme families within the proteome.
Integration of the Scaffold into Complex Molecular Architectures and Hybrid Compounds
The this compound motif is frequently used as a key building block in the construction of more complex molecules and hybrid compounds. This strategy aims to combine the favorable properties of the scaffold with other pharmacophores to achieve enhanced potency, improved selectivity, or novel mechanisms of action.
Kinase Inhibitors: A prominent application is in the design of kinase inhibitors. The 4-aminopyridine portion of the scaffold can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the piperidine moiety serves as a versatile anchor to introduce substituents that project into the solvent-exposed region or other pockets of the ATP-binding site. nih.gov For example, researchers have developed potent and selective inhibitors of Protein Kinase B (PKB/Akt) by linking a 7H-pyrrolo[2,3-d]pyrimidine hinge-binder to a 4-aminopiperidine (B84694) core, which was further functionalized with carboxamide groups to optimize oral bioavailability. nih.gov Similarly, hybridization of a pyrrolo[2,3-d]pyrimidine nucleus with fragments of the drug Pexidartinib, which contains a pyridinylmethylamino-pyridine core, led to potent CSF1R inhibitors. mdpi.com
Macrocycles: The scaffold can be incorporated into macrocyclic structures to create conformationally constrained ligands. Macrocyclization can pre-organize the molecule into a bioactive conformation, leading to increased affinity and selectivity. The piperidine and pyridine nitrogens can serve as anchor points for building the macrocyclic ring, which may also contain other heteroatoms or functional groups to coordinate metal ions or interact with large protein surfaces. nih.govnih.govmdpi.com
Hybrid Molecules: The principle of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. The this compound scaffold can be linked to other biologically active motifs, such as purine (B94841) derivatives or fragments of natural products, to create hybrid compounds with potentially synergistic or dual-action effects. mdpi.com This approach has been used to develop novel anticancer agents where the hybrid design enhances target interaction and improves metabolic stability. mdpi.com
Multi-Target Ligand Design Approaches Incorporating the Scaffold
The development of ligands that can modulate multiple biological targets simultaneously—a concept known as polypharmacology—is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. The structural and chemical features of the this compound scaffold make it a suitable platform for designing multi-target-directed ligands (MTDLs).
The design of MTDLs based on this scaffold can be approached in several ways:
Scaffold Promiscuity: The core scaffold itself has been shown to interact with multiple protein families. For example, piperidine-pyridine motifs are found in inhibitors of kinases, evitachem.com lysine demethylases, nih.gov and various receptors. By carefully decorating the scaffold with specific substituents, it is possible to fine-tune its activity profile to potently inhibit a desired set of targets. For example, a compound could be designed to inhibit both a key signaling kinase and a histone-modifying enzyme involved in the same disease pathway.
Pharmacophore Merging: This approach involves integrating the key pharmacophoric elements for two different targets into a single molecule. The this compound can serve as the central linker or framework that correctly orients the different pharmacophores.
Dual-Interaction Capability: The bifunctional nature of the scaffold is key to its potential in multi-target design. The pyridine nitrogen acts as a hydrogen bond acceptor, a common interaction motif in kinase hinge regions, while the basic piperidine nitrogen can form salt bridges or ionic interactions with acidic residues like aspartate or glutamate, which are prevalent in many enzyme active sites. evitachem.com A single molecule can thus engage two different targets (or two different sites on one target) using these distinct interaction modes.
An example of this concept in action is the design of 3-aminoindazole-based compounds as multi-targeted receptor tyrosine kinase inhibitors, where the core heterocycle interacts with the kinase hinge region and appended groups target other areas of the ATP pocket across multiple kinases. nih.gov While direct examples for the specific this compound scaffold are still emerging, its proven utility across diverse target classes makes it an exceptionally promising starting point for the rational design of next-generation MTDLs.
Q & A
Q. What synthetic methodologies are recommended for achieving high-purity N-(4-Piperidylmethyl)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step alkylation or reductive amination. For example, alkylation of pyridin-4-amine derivatives with piperidine-based electrophiles (e.g., chloro- or bromo-substituted piperidyl intermediates) under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or DMF. Optimization includes:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) yields >90% purity .
Note: Impurities often arise from incomplete alkylation; monitoring via TLC or HPLC is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves piperidyl and pyridyl proton environments (e.g., δ 2.5–3.5 ppm for piperidyl CH₂ groups; δ 7.5–8.5 ppm for pyridyl protons).
- X-ray crystallography : Resolves hydrogen-bonding networks and confirms stereochemistry. For example, layered zirconium sulfophenylphosphonate matrices can template molecular packing .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 232.18 for C₁₁H₁₈N₃) .
Q. What biological targets are associated with this compound, and how are binding assays designed?
- Methodological Answer : The compound’s piperidyl-pyridyl scaffold suggests affinity for GPCRs or enzymes (e.g., kinases). Assay design includes:
- Radioligand displacement : Compete with ³H-labeled antagonists in membrane preparations.
- Fluorescence polarization : Use FITC-labeled analogs for real-time binding kinetics.
- Computational docking : Preliminary screening with AutoDock Vina to prioritize targets .
Advanced Research Questions
Q. How can molecular dynamics simulations resolve contradictions in pharmacological data for this compound derivatives?
- Methodological Answer : Contradictions in IC₅₀ values across studies often stem from solvation effects or conformational flexibility. Simulations (e.g., GROMACS or AMBER) can:
- Model ligand-receptor interactions at varying pH or ionic strengths.
- Predict hydrogen-bond stability (e.g., between the piperidyl N-H and sulfonate groups in host matrices) .
Example: Simulations of intercalated derivatives in zirconium sulfophenylphosphonate showed hydrogen-bond lifetimes >500 ps, explaining variable bioactivity .
Q. What strategies mitigate side reactions during functionalization of this compound for material science applications?
- Methodological Answer : Functionalization (e.g., nitro- or methyl-group addition) requires:
Q. How does the compound’s arrangement in supramolecular systems (e.g., layered materials) influence its nonlinear optical properties?
- Methodological Answer : Intercalation in zirconium sulfophenylphosphonate creates ordered dipole alignments. Key steps:
- Host-guest synthesis : React zirconium phosphate with the compound under hydrothermal conditions.
- Dipole moment calculations : DFT (B3LYP/6-311+G(d)) quantifies charge redistribution (e.g., dipole moments ≈ 5–7 D for methyl/nitro derivatives) .
- SHG measurements : Second-harmonic generation assays confirm nonlinear activity .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in polar solvents: How to reconcile experimental vs. computational predictions?
- Methodological Answer : Discrepancies arise from aggregation or protonation states. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
